molecular formula C5H4N2S3 B3271052 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol CAS No. 53918-17-5

5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

Cat. No. B3271052
CAS RN: 53918-17-5
M. Wt: 188.3 g/mol
InChI Key: LCWUDMOFAUYLTG-UHFFFAOYSA-N
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Description

5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol is a chemical compound that belongs to the class of thiadiazoles. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its antimicrobial activity against various bacterial and fungal strains. It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have demonstrated its anticancer activity in animal models of cancer. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol in lab experiments is its relatively low toxicity compared to other chemical compounds. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. It is also relatively unstable and can degrade over time, which can affect the reproducibility of experimental results.

Future Directions

There are several future directions for the study of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol. One direction is the further investigation of its potential applications in medicine, agriculture, and material science. This could involve the development of new synthetic methods to improve the yield and purity of the product, as well as the optimization of its biological activity. Another direction is the study of its mechanism of action at the molecular level, which could lead to the development of new drugs and therapies. Additionally, the study of its toxicity and environmental impact is important for its safe use and disposal.

Scientific Research Applications

5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, it has been studied as a potential fungicide and insecticide. In material science, it has been explored as a potential precursor for the synthesis of metal sulfide nanoparticles.

properties

IUPAC Name

5-prop-2-ynylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S3/c1-2-3-9-5-7-6-4(8)10-5/h1H,3H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWUDMOFAUYLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372659
Record name 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53918-17-5
Record name 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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